1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-methyl-5-pentan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-7(2)8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
ABWUCROLMROFCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN(C(=C1)N)C |
Origin of Product |
United States |
Preparation Methods
Direct Preparation from Primary Aliphatic Amines and β-Diketones
A recent and efficient method involves the direct reaction of primary aliphatic amines with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as an aminating agent in DMF solvent at elevated temperature (85 °C). This method allows the formation of N-substituted pyrazoles in moderate yields (30–45%) with relatively short reaction times (~1.5 hours).
Example reaction conditions for related N-substituted pyrazoles:
| Compound | Amine (mmol) | β-Diketone (mmol) | O-(4-nitrobenzoyl)hydroxylamine (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product State |
|---|---|---|---|---|---|---|---|---|
| 1a (N-(3,3-dimethylbutan-2-yl)) | 1.00 | 1.10 | 1.50 | DMF (5 mL) | 85 | 1.5 | 44 | Colorless volatile liquid |
| 1b (N-(2,4,4-trimethylpentan-2-yl)) | 1.00 | 1.10 | 1.50 | DMF (5 mL) | 85 | 1.5 | 38 | Yellowish oil |
| 1d (N-(2-methylbutan-2-yl)) | 1.00 | 1.10 | 1.50 | DMF (5 mL) | 85 | 1.5 | 36 | Yellowish volatile liquid |
Note: These examples demonstrate the method's applicability to various branched amines structurally related to pentan-2-yl substituents.
Specific Synthesis of 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine
While detailed experimental data specific to this compound is limited in the literature, the general synthetic approach follows:
- Step 1: Preparation of the appropriate primary amine, pentan-2-amine or its derivatives.
- Step 2: Reaction of pentan-2-amine with 2,4-pentanedione (a β-diketone) in the presence of an aminating reagent such as O-(4-nitrobenzoyl)hydroxylamine.
- Step 3: Heating in DMF at approximately 85 °C for 1.5 hours to promote cyclization and pyrazole ring formation.
- Step 4: Workup involving chromatographic purification (silica gel or alumina) to isolate the pure pyrazole amine.
This approach yields the target pyrazole substituted at N-1 with methyl (from methylation of the pyrazole nitrogen during or post-cyclization) and at C-3 with pentan-2-yl, and the amine group at C-5 is introduced via the aminating reagent.
Alternative Synthetic Routes
Hydrazine and β-Diketone Condensation: The classical method involves condensing hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic catalysis to form pyrazoles. The pentan-2-yl substituent can be introduced by using a β-diketone bearing the pentan-2-yl group or by subsequent alkylation.
Flow Chemistry Adaptations: For scale-up, continuous flow reactors have been employed to optimize reaction parameters, improving yield and purity by precise control of temperature, residence time, and reagent mixing.
Analytical and Research Data
Spectroscopic Characterization
Typical characterization of these pyrazoles includes:
| Technique | Observed Features for N-substituted Pyrazoles |
|---|---|
| [^1H NMR](pplx://action/followup) | Singlet peaks corresponding to pyrazole proton (~5.7 ppm), methyl groups (~2.3 ppm), and aliphatic protons of pentan-2-yl substituent |
| [^13C NMR](pplx://action/followup) | Signals for pyrazole carbons (~140 ppm), methyl carbons (~13–15 ppm), and aliphatic carbons (varied) |
| HRMS (ESI) | Molecular ion peaks consistent with molecular formula, e.g., C9H17N3 for this compound |
| IR (ATR) | Characteristic bands for amine (N–H stretch), pyrazole ring vibrations, and aliphatic C–H stretches |
Yields and Purity
Reported yields for related compounds synthesized by the direct amination method range from 36% to 44%, with chromatographic purification ensuring high purity suitable for research applications.
Summary Table of Preparation Method
| Preparation Step | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Cyclocondensation | Pentan-2-amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h | Formation of this compound | Moderate yield (36–44%) |
| Purification | Silica gel or alumina chromatography | Hexane–ethyl acetate or pentane–ether gradient | Isolation of pure compound | Colorless to yellowish liquid |
| Characterization | NMR, HRMS, IR | Standard analytical techniques | Confirmation of structure and purity | Consistent with expected data |
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine lies in medicinal chemistry. The compound exhibits various biological activities, making it a candidate for drug development.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives of pyrazole compounds, including this compound, may inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential therapeutic effects against tumors .
- Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of pyrazole derivatives, indicating that compounds with similar structures could reduce inflammation markers in vitro and in vivo .
Agrochemicals
The compound's structural characteristics also lend themselves to applications in agrochemicals. Research into similar pyrazole derivatives has shown promise as herbicides and fungicides.
Case Studies
- Herbicidal Activity : Compounds structurally related to this compound have been tested for herbicidal properties against various plant species. These studies reveal that modifications in the side chains can enhance herbicidal efficacy .
Material Science
In material science, this compound's unique chemical properties make it suitable for developing advanced materials.
Applications
- Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its ability to form cross-links with other polymer chains can lead to materials with desirable characteristics .
Mechanism of Action
The mechanism of action of 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural variations among pyrazol-5-amine derivatives lie in the substituents at the 1- and 3-positions. Below is a comparative analysis of selected analogues:
| Compound Name | 3-Position Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-Methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine | Pentan-2-yl | C₉H₁₇N₃ | 167.25 | Alkyl chain (lipophilic, flexible) |
| 1-Methyl-3-phenyl-1H-pyrazol-5-amine | Phenyl | C₁₀H₁₁N₃ | 173.22 | Aromatic ring (planar, π-π interactions) |
| 4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | 4-Fluorophenyl, trifluoromethyl | C₁₁H₁₀F₄N₃ | 268.21 | Fluorinated (enhanced metabolic stability) |
| 1-Methyl-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine | Trifluoro-2-methylpropan-2-yl | C₈H₁₂F₃N₃ | 207.19 | Bulky fluorinated group (steric hindrance) |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | 4-Methoxyphenyl, phenyl | C₁₆H₁₅N₃O | 265.32 | Methoxy group (polar, H-bond donor) |
Key Observations :
- Alkyl vs. Aromatic Substituents : The pentan-2-yl group in the target compound offers flexibility and lipophilicity, contrasting with the rigid π-system of phenyl groups in analogues like 1-methyl-3-phenyl-1H-pyrazol-5-amine .
- Fluorinated Analogues : Compounds like 4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine exhibit improved metabolic stability and binding specificity due to fluorine’s electronegativity and hydrophobic effects .
Physicochemical and Spectroscopic Properties
- NMR Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine () reveal that electron-withdrawing groups (e.g., trifluoromethyl) deshield adjacent protons, while alkyl groups like pentan-2-yl cause upfield shifts due to reduced electron density .
- Solubility : The pentan-2-yl analogue’s logP value is estimated to be higher than phenyl-substituted derivatives, suggesting lower aqueous solubility .
Biological Activity
1-Methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by its unique five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The molecular formula of this compound is CHN with a molecular weight of approximately 167.25 g/mol. The presence of a methyl group at the 1-position and a pentan-2-yl group at the 3-position contributes to its distinct chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds similar to this pyrazole have shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 1.56 mg/L |
| S. aureus | 2.00 mg/L |
| L. monocytogenes | 0.78 mg/L |
These findings suggest that modifications in the structure of pyrazole derivatives can enhance their antibacterial potency.
Anti-inflammatory Activity
The compound is also being investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit inflammatory pathways, potentially through the modulation of cytokine production or by interfering with signaling pathways involved in inflammation .
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. The amine group allows for nucleophilic reactions, while the pyrazole ring can engage in electrophilic substitution reactions, influencing its biological effects .
Case Studies
Several case studies have highlighted the compound's potential:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrazole and evaluated their antimicrobial activities. Among them, derivatives with structural similarities to this compound showed comparable or enhanced activity against target bacteria .
- In Vivo Studies : In animal models, compounds with similar structures demonstrated efficacy in reducing inflammation and bacterial load in infected tissues, supporting their potential therapeutic applications .
Comparative Analysis
To better understand the unique biological profile of this compound, it is useful to compare it with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine | Different methyl positioning | Variable antibacterial activity |
| 1-Methyl-3-(2-thienyl)-1H-pyrazol-5-amines | Contains thiophene ring | Enhanced anti-inflammatory properties |
| 4-Ethyl-1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amines | Ethyl substitution | Increased solubility and bioactivity |
Q & A
Q. Advanced Research Focus
- In Vitro : Use hepatic microsomes for metabolic stability studies and CYP450 inhibition assays .
- In Vivo : Rodent models assess bioavailability and acute toxicity (LD). Dose-response studies in zebrafish embryos offer rapid toxicity screening .
- Toxicogenomics : RNA sequencing identifies off-target gene expression changes .
How do structural modifications at the 3-(pentan-2-yl) position affect the compound's binding affinity to target enzymes?
Q. Advanced Research Focus
- Bulkier Substituents (e.g., tert-butyl) reduce affinity due to steric clashes in enzyme active sites .
- Branching : 2-Pentyl vs. 3-pentyl isomers alter hydrophobic interactions, as shown in SAR studies of similar pyrazoles .
- Chirality : Enantiomers may exhibit differential activity; resolve via chiral HPLC and test separately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
